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Introduction
Envonalkib (TQ-B3139) is a potent, orally available, small-molecule tyrosine kinase inhibitor

(TKI) targeting Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met.[1][2] It has shown

significant clinical activity in patients with ALK-positive non-small cell lung cancer (NSCLC).[2]

[3] As with other targeted therapies, the development of acquired resistance is a significant

clinical challenge.[4] These application notes provide a guide for researchers to identify

Envonalkib-sensitive cell lines and to develop and characterize Envonalkib-resistant models

for further investigation of resistance mechanisms.

Envonalkib-Sensitive Cell Lines
While specific IC50 values for Envonalkib in a comprehensive panel of cancer cell lines are

not widely published in readily available literature, its known targets—ALK, ROS1, and c-Met—

can guide the selection of appropriate cell line models. The following tables summarize cell

lines with known sensitivity to other inhibitors targeting these kinases and are therefore strong

candidates for Envonalkib sensitivity studies.

ALK-Positive NSCLC Cell Lines
Envonalkib is a potent ALK inhibitor.[1] Cell lines harboring ALK rearrangements are likely to

be sensitive to Envonalkib.
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Cell Line ALK Fusion Variant
IC50 of other ALK
inhibitors
(Crizotinib)

Reference

H3122 EML4-ALK V1 ~300 nM [5][6]

H2228 EML4-ALK V3 ~900 nM [5][6]

STE-1 EML4-ALK Not specified N/A

ROS1-Rearranged Cancer Cell Lines
Envonalkib also targets ROS1 fusions.[1] Cell lines with ROS1 rearrangements are predicted

to be sensitive.

Cell Line
ROS1 Fusion
Variant

IC50 of other ROS1
inhibitors
(Ceritinib)

Reference

HCC78 SLC34A2-ROS1 ~50 nM [7]

Ba/F3 (engineered) SLC34A2-ROS1 ~180 nM [7]

c-Met Amplified Cancer Cell Lines
As a c-Met inhibitor, Envonalkib is expected to be effective in cell lines with c-Met amplification

or overexpression.

| Cell Line | Cancer Type | c-Met Status | IC50 of other c-Met inhibitors (Crizotinib) | Reference |

|---|---|---|---| | SNU-5 | Gastric Cancer | Amplified | <200 nmol/L |[8] | | Hs746T | Gastric Cancer

| Amplified | <200 nmol/L |[8][9] | | MKN-45 | Gastric Cancer | Amplified | <200 nmol/L |[10] |

Signaling Pathways Targeted by Envonalkib
Understanding the signaling pathways regulated by ALK, ROS1, and c-Met is crucial for

designing experiments to investigate resistance mechanisms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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